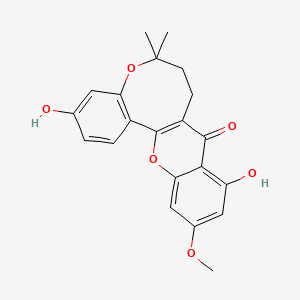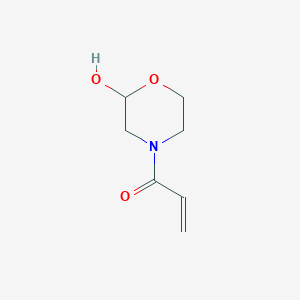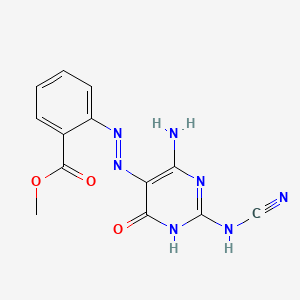
Benzoic acid, 2-((6-amino-2-(cyanoamino)-1,4-dihydro-4-oxo-5-pyrimidinyl)azo)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-((6-amino-2-(cyanoamino)-1,4-dihydro-4-oxo-5-pyrimidinyl)azo)-, methyl ester is a complex organic compound with a unique structure that combines benzoic acid and pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((6-amino-2-(cyanoamino)-1,4-dihydro-4-oxo-5-pyrimidinyl)azo)-, methyl ester typically involves multiple steps. One common method includes the azo coupling reaction between benzoic acid derivatives and pyrimidine compounds. The reaction conditions often require acidic or basic catalysts to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the azo group, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine
The compound and its derivatives are explored for their potential therapeutic applications, particularly in drug development for treating various diseases .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of Benzoic acid, 2-((6-amino-2-(cyanoamino)-1,4-dihydro-4-oxo-5-pyrimidinyl)azo)-, methyl ester involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with biological macromolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid derivatives: These compounds share the benzoic acid moiety but differ in their functional groups.
Pyrimidine derivatives: These compounds have a similar pyrimidine structure but vary in their substituents.
Uniqueness
The uniqueness of Benzoic acid, 2-((6-amino-2-(cyanoamino)-1,4-dihydro-4-oxo-5-pyrimidinyl)azo)-, methyl ester lies in its combined structure of benzoic acid and pyrimidine, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
55994-71-3 |
|---|---|
Formule moléculaire |
C13H11N7O3 |
Poids moléculaire |
313.27 g/mol |
Nom IUPAC |
methyl 2-[[4-amino-2-(cyanoamino)-6-oxo-1H-pyrimidin-5-yl]diazenyl]benzoate |
InChI |
InChI=1S/C13H11N7O3/c1-23-12(22)7-4-2-3-5-8(7)19-20-9-10(15)17-13(16-6-14)18-11(9)21/h2-5H,1H3,(H4,15,16,17,18,21) |
Clé InChI |
OIIPVSXBRNJQID-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1N=NC2=C(N=C(NC2=O)NC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![barium(2+);5-chloro-4-ethyl-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B13805471.png)
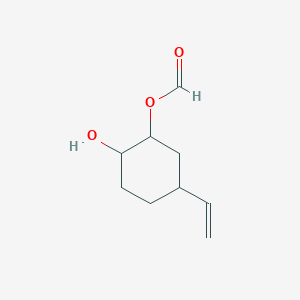
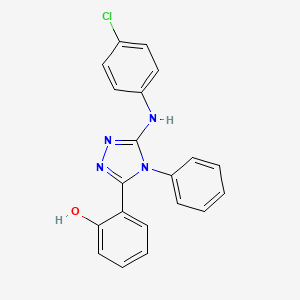

![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)
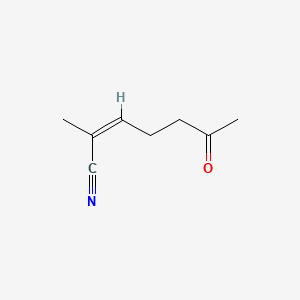

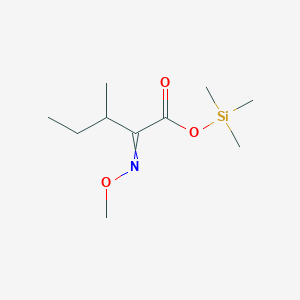
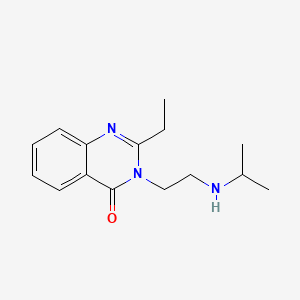
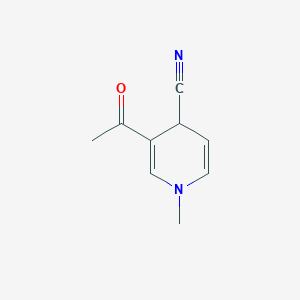
![6-Amino-5-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13805557.png)
